![molecular formula C11H15ClN2O B1488755 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine CAS No. 1248481-95-9](/img/structure/B1488755.png)
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine
Overview
Description
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine, often involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine consists of a pyridine ring, which is a six-membered heterocyclic scaffold, substituted with a chlorine atom and a piperidin-3-ylmethoxy group .Scientific Research Applications
Pharmacology
In pharmacology, piperidine derivatives like 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine are crucial for drug design. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structural motif is often found in molecules with significant biological activity, making it a valuable target for the development of new therapeutic agents.
Agriculture
Chloropyridines, which include compounds like 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine, are used in the agricultural industry to create fungicides and insecticides . Their ability to interfere with the life cycle of pests makes them an essential tool for protecting crops and ensuring food security.
Material Science
In material science, pyridine derivatives are used as intermediates in the synthesis of advanced materials. Their incorporation into polymers and coatings can impart properties like thermal stability and chemical resistance, which are valuable in creating high-performance materials .
Environmental Science
The environmental applications of piperidine derivatives are still being explored. However, their potential lies in the development of environmentally friendly pesticides and herbicides, as well as in the remediation of pollutants through advanced chemical processes .
Analytical Chemistry
In analytical chemistry, compounds like 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can serve as standards or reagents in chromatography and spectroscopy. Their well-defined structures and properties allow for precise measurements and the development of new analytical methods .
Biochemistry
Biochemically, piperidine derivatives are studied for their interactions with biological macromolecules. They can act as inhibitors or activators in enzymatic pathways, providing insights into cellular processes and the development of biochemical tools .
Chemical Synthesis
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is used in chemical synthesis as a building block for constructing complex organic molecules. Its reactivity allows for the formation of diverse chemical bonds, facilitating the creation of novel compounds with potential applications in various industries .
Pharmacological Research
In pharmacological research, this compound’s derivatives are evaluated for their therapeutic potential. They are often part of the lead optimization process in drug discovery, where their pharmacokinetic and pharmacodynamic properties are assessed .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that result in various biological activities . These interactions can lead to alterations in cellular processes, potentially providing therapeutic benefits.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-2-(piperidin-3-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZKZDQLHTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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